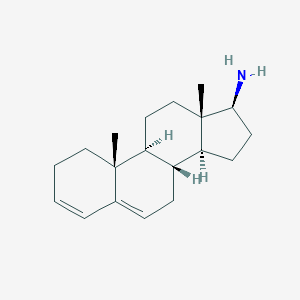

17-beta-Amino-3,5-androstadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17-beta-Amino-3,5-androstadiene, also known as this compound, is a useful research compound. Its molecular formula is C19H29N and its molecular weight is 271.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

17-beta-Amino-3,5-androstadiene serves as a precursor in the synthesis of various steroid hormones and related compounds. It is particularly valuable in the production of androgens and anabolic steroids.

Key Synthesis Pathways:

- Conversion to Androstenedione : ADD can be converted into androstenedione, a crucial intermediate for synthesizing testosterone and other steroids. This conversion can be achieved using microbial biotransformation techniques involving strains like Mycobacterium neoaurum .

- Enzymatic Reduction : Recent advancements include enzymatic methods that utilize carbonyl reductases to convert ketosteroids to their corresponding 17-beta-hydroxysteroids. This method enhances the yield of steroid products significantly .

Biotransformation Processes

Biotransformation of phytosterols into ADD has been extensively studied due to its economic viability and efficiency. Various microbial strains have been employed to enhance the production of ADD from phytosterols.

Microbial Strains Utilized:

- Mycobacterium neoaurum: Known for its ability to convert sterols into ADD efficiently, achieving high conversion rates .

- Arthrobacter, Brevibacterium, and others have also shown potential in this bioconversion process .

Optimization Techniques:

- Cyclodextrins (CDs) : The use of methylated-beta-cyclodextrin has been shown to improve substrate solubility and conversion efficiency during biotransformation processes .

- Nutrient Optimization : Adjusting nutrient concentrations has led to enhanced production rates of ADD in microbial cultures .

Therapeutic Applications

The therapeutic implications of this compound are notable in treating hormonal imbalances and certain medical conditions.

Potential Therapeutic Uses:

- Hormone Replacement Therapy : Due to its androgenic properties, ADD may be utilized in hormone replacement therapies for conditions such as hypogonadism.

- Anti-Cancer Applications : Some studies suggest that derivatives of ADD may exhibit anti-tumor properties, making them candidates for cancer treatment protocols .

Case Study 1: Biotransformation Efficiency

A study demonstrated that Mycobacterium neoaurum could convert phytosterols into ADD with an efficiency rate exceeding 85% under optimized conditions. The application of methylated-beta-cyclodextrin significantly enhanced the conversion rate by improving substrate solubility .

Case Study 2: Enzymatic Synthesis

Research highlighted the use of carbonyl reductases from various microorganisms for the enzymatic synthesis of 17-beta-hydroxysteroids from ADD. This method showed promise for industrial applications due to its high yield and specificity .

Data Tables

| Application Area | Details | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Precursor for testosterone synthesis | High yields achieved through biocatalysis |

| Biotransformation | Conversion of phytosterols into ADD | Efficiency rates >85% with optimized conditions |

| Therapeutic Uses | Potential in hormone replacement therapy | May aid in treating hypogonadism |

| Microbial Strain | Conversion Product | Conversion Efficiency |

|---|---|---|

| Mycobacterium neoaurum | Androst-1,4-diene-3,17-dione (ADD) | Up to 85% under optimal conditions |

| Arthrobacter | Androstenedione | Variable efficiency based on substrate |

Propriétés

Numéro CAS |

19302-42-2 |

|---|---|

Formule moléculaire |

C19H29N |

Poids moléculaire |

271.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine |

InChI |

InChI=1S/C19H29N/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17H,4,7-12,20H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |

Clé InChI |

HFNGMWZAVSOIIG-DYKIIFRCSA-N |

SMILES |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C |

SMILES canonique |

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |

Synonymes |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decah ydro-1H-cyclopenta[a]phenanthren-17-amine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.